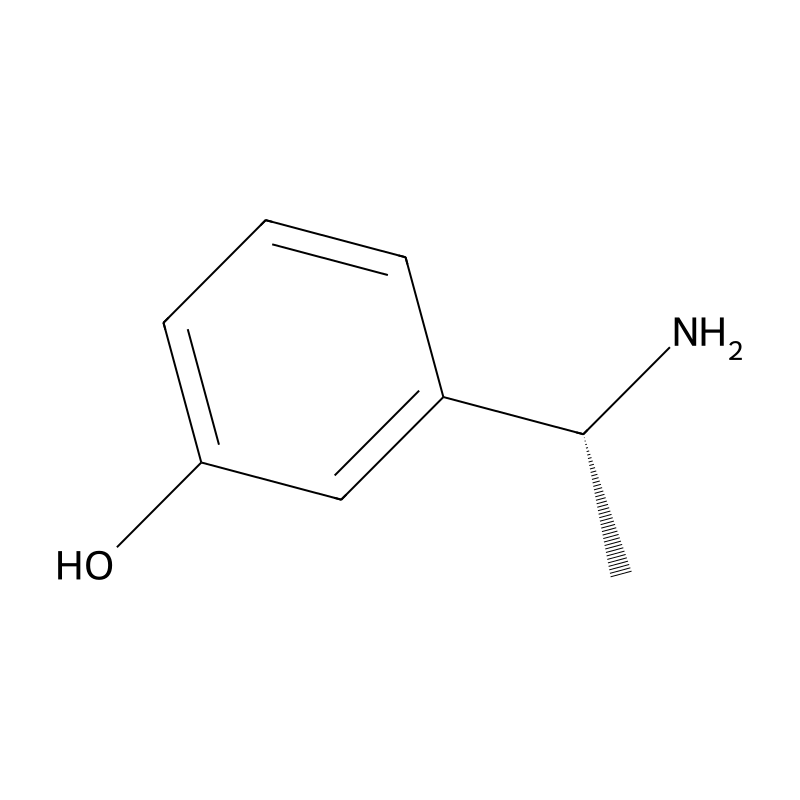

(R)-3-(1-Aminoethyl)phenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(R)-3-(1-Aminoethyl)phenol, also known as (R)-3-(1-aminoethyl)phenol hydrochloride, is a chiral compound characterized by a phenolic structure with an aminoethyl substituent at the 3-position. Its molecular formula is with a molecular weight of 173.64 g/mol. The compound exhibits two enantiomers, with the (R) configuration denoting a specific arrangement of atoms around the chiral center, which is crucial for its biological activity and chemical reactivity .

Biomedical Research

Some phenethylamines, including structurally similar molecules, have been investigated for their potential role in modulating various biological processes PubChem: ). This includes research on neurotransmitters and their interactions in the central nervous system.

Material Science

Phenethylamine derivatives can be used as building blocks for the synthesis of more complex molecules with desired properties. For instance, some phenethylamine derivatives find use in the development of new materials like polymers or pharmaceuticals ScienceDirect: .

(R)-3-(1-Aminoethyl)phenol serves as an important intermediate in various synthetic pathways. Key reactions involving this compound include:

- Synthesis of Quinolone Antibiotics: It acts as a precursor for synthesizing quinolone derivatives, which are known for their antibacterial properties. The mechanism typically involves the inhibition of bacterial DNA gyrase, leading to cell death.

- Formation of Thiourea Derivatives: The compound can react with benzoyl isothiocyanate to produce thiourea derivatives, which are utilized as chiral solvating agents in nuclear magnetic resonance spectroscopy .

- Nucleophilic Substitution Reactions: It can undergo nucleophilic substitution reactions due to the presence of the amino group, allowing for further functionalization and derivatization.

Several synthesis methods have been developed for (R)-3-(1-Aminoethyl)phenol:

- Diastereoselective Addition to Chiral Imines: One approach involves adding a nucleophile to a chiral imine derived from (R)-1-phenylethylamine, allowing for the formation of the desired enantiomer.

- Enantioselective Reduction of Ketones: This method employs chiral catalysts to selectively reduce ketones to yield (R)-3-(1-Aminoethyl)phenol.

- Diastereoselective Reduction of Imines: This method has proven efficient in producing high enantiomeric excess of the compound.

(R)-3-(1-Aminoethyl)phenol finds applications in various fields:

- Pharmaceutical Development: It is primarily used as a building block in the synthesis of pharmaceuticals, particularly antibiotics and other biologically active compounds.

- Chiral Solvating Agent: Its thiourea derivatives serve as chiral solvating agents in analytical chemistry, aiding in the resolution of enantiomers during spectroscopic analysis .

- Research Tool: The compound is used in biochemical research to study enzyme mechanisms and interactions due to its unique structural features.

Interaction studies involving (R)-3-(1-Aminoethyl)phenol focus on its reactivity and binding affinity with various biological targets. For instance:

- Binding Studies with DNA Gyrase: Research has demonstrated that derivatives incorporating this compound can effectively inhibit DNA gyrase, showcasing its potential as an antibacterial agent.

- Chiral Recognition: The thiourea derivatives derived from (R)-3-(1-Aminoethyl)phenol have been studied for their ability to selectively bind different enantiomers in solution, providing insights into chiral discrimination processes .

Several compounds share structural similarities with (R)-3-(1-Aminoethyl)phenol. Here are some notable examples:

| Compound | Similarity | Unique Features |

|---|---|---|

| (S)-4-(1-Amino-2-hydroxyethyl)phenol hydrochloride | 0.90 | Hydroxy group at the 2-position |

| (S)-1-(4-Methoxyphenyl)propan-1-amine hydrochloride | 0.90 | Methoxy substitution at para position |

| (S)-1-(3-Methoxyphenyl)ethanamine hydrochloride | 0.90 | Methoxy substitution at meta position |

| (S)-1-(3,5-Dimethoxyphenyl)ethanamine hydrochloride | 0.88 | Two methoxy groups at different positions |

These compounds exhibit varying degrees of similarity based on their structural features but differ significantly in their biological activities and applications. The unique configuration and functional groups present in (R)-3-(1-Aminoethyl)phenol contribute to its distinct chemical behavior and potential therapeutic uses compared to these similar compounds.

Transaminase-Mediated Approaches

Transaminase-catalyzed synthesis represents the most significant biocatalytic approach for producing (R)-3-(1-Aminoethyl)phenol from 3-hydroxyacetophenone. These enzymes utilize pyridoxal 5'-phosphate as a cofactor and facilitate the stereoselective transfer of amino groups from donor molecules to prochiral ketones [1] [2]. The reaction mechanism involves two distinct half-reactions: deamination of the amino donor and subsequent amination of the ketone acceptor, with the pyridoxal phosphate cofactor serving as a transient amino group carrier [1] [2].

Engineered transaminase variants have demonstrated exceptional performance in this transformation. The ATA-117-Rd11 variant, developed through directed evolution, achieves greater than 95% conversion of 3-hydroxyacetophenone to (R)-3-(1-Aminoethyl)phenol with enantiomeric excess exceeding 99% [3] [4]. This engineered enzyme exhibits enhanced activity under industrial conditions, including elevated substrate concentrations up to 35 grams per liter, 1.5 molar isopropylamine as amino donor, and operation at 45°C [3] [4].

Substrate scope optimization has been achieved through systematic enzyme engineering. The T295C/L387A/V436A triple mutant demonstrates 121.9-fold improved activity compared to the wild-type enzyme, specifically targeting the synthesis of rivastigmine precursors [4] [5]. This enhancement results from stabilization of the high-energy intermediate state through strategic amino acid substitutions that optimize substrate binding and catalytic efficiency [4] [5].

Cofactor regeneration systems play a crucial role in transaminase-mediated synthesis. The self-regenerating nature of pyridoxal 5'-phosphate eliminates the need for external cofactor recycling systems, distinguishing transaminases from other oxidoreductases that require complex nicotinamide cofactor regeneration [1] [2]. This characteristic significantly reduces process complexity and operational costs in industrial applications [1] [2].

Enzyme Selection and Optimization

Rational design strategies have proven highly effective for transaminase optimization. The comparative analysis of catalytically active and distance-free modes in high-energy intermediate states guides the identification of key residues for mutagenesis [4] [5]. This approach enables the prediction of mutations that stabilize transition states while maintaining substrate binding affinity [4] [5].

Computational design methodologies utilizing quantum mechanics calculations and Rosetta design algorithms have accelerated enzyme optimization efforts. The mechanism-guided computational design strategy targeting high-energy-barrier steps has yielded variants with up to 143-fold improved catalytic activity [5] [6]. The Q25F/M60W/W64F/I266A quadruple mutant exemplifies this approach, demonstrating significant improvements in turnover numbers for bulky substrates [5] [6].

Directed evolution campaigns have generated numerous high-performance transaminase variants. The systematic screening of large mutant libraries, combined with growth selection systems, has produced enzymes with dramatically enhanced activity toward non-natural substrates [7] [8]. These approaches have yielded variants with up to 8900-fold improved specificity for bulky aromatic amines [9] [8].

Thermostability engineering ensures robust performance under industrial conditions. Natural transaminase fusions from thermophilic organisms such as Thermaerobacter marianensis and Thermincola ferriacetica demonstrate remarkable stability at elevated temperatures while maintaining excellent stereoselectivity [10] [11]. These thermostable variants exhibit catalytic rates 13-fold higher than mesophilic counterparts, enabling operation at temperatures up to 70°C [10] [11].

Substrate specificity broadening has been achieved through active site remodeling. The systematic analysis of substrate-binding pockets and their modification through site-directed mutagenesis has expanded the substrate range of transaminases to include challenging molecules such as 1-indanone derivatives and other bulky ketones [9] [8]. The Y59W/Y87F/Y152F/T231A/P423H quintuple mutant exemplifies this approach, showing exceptional activity toward previously incompatible substrates [9] [8].

Chemical Synthesis Strategies

Reductive Amination Pathways

Direct reductive amination represents a fundamental chemical approach for synthesizing (R)-3-(1-Aminoethyl)phenol from 3-hydroxyacetophenone. This methodology involves the in situ formation of an imine intermediate followed by stereoselective reduction to yield the desired chiral amine [12] [13]. The process typically employs reducing agents such as sodium cyanoborohydride or sodium triacetoxyborohydride in alcoholic solvents [12] [13].

Asymmetric reductive amination utilizing chiral transition metal catalysts has emerged as a powerful synthetic tool. Iridium-based catalysts with chiral phosphoramidite ligands demonstrate exceptional enantioselectivity in the direct asymmetric reductive amination of aromatic ketones [14] [13]. These systems achieve enantiomeric excess values exceeding 96% while maintaining high chemical yields [14] [13].

Metal-catalyzed hydrogenation approaches employ chiral ruthenium and rhodium complexes for the asymmetric reduction of preformed imines. The ruthenium-catalyzed direct asymmetric reductive amination of simple aliphatic ketones using ammonium iodide and hydrogen achieves enantioselectivities up to 74% ee [15]. These systems benefit from the use of readily available ammonia sources and hydrogen as the terminal reductant [15].

Substrate-controlled selectivity can be achieved through the use of chiral auxiliaries and directing groups. The Ellman sulfinamide methodology enables the modular synthesis of bis-α-chiral amines through sequential chirality induction and transfer events [16]. This approach provides access to all possible stereoisomers of complex chiral amines through predictable stereochemical outcomes [16].

Ketone Reduction Methods

Alcohol dehydrogenase-catalyzed reduction provides an enzymatic route for the stereoselective reduction of 3-hydroxyacetophenone to the corresponding chiral alcohol intermediate. Both (R)- and (S)-selective alcohol dehydrogenases from Lactobacillus brevis and Rhodococcus species achieve excellent enantioselectivity exceeding 98% ee [17] [18]. The process utilizes NADPH as cofactor with glucose dehydrogenase-mediated cofactor regeneration [17] [18].

Ketoreductase-mediated transformations employ engineered NADPH-dependent enzymes for the stereoselective reduction of aromatic ketones. The Pichia glucozyma ketoreductase (KRED1-Pglu) demonstrates broad substrate specificity for meta- and para-substituted acetophenones, achieving excellent enantioselectivity for the formation of (S)-1-phenylethanols [18]. Electronic effects described by Hammett coefficients correlate with reaction rates, enabling predictable substrate behavior [18].

Chemical reduction methodologies include the use of metal hydrides and catalytic hydrogenation systems. Sodium borohydride reduction of 3-hydroxyacetophenone oximes provides a straightforward route to racemic products, while stereoselective variants employ chiral oxazaborolidine catalysts [19] [20]. Lithium aluminum hydride reduction offers high chemical yields but limited stereoselectivity [19] [20].

Continuous flow reduction processes enable scalable production with enhanced safety profiles. The integration of packed-bed reactors with heterogeneous catalysts facilitates continuous hydrogenation under controlled conditions [21] [22]. These systems demonstrate excellent functional group tolerance and enable long-term operation exceeding one week [21] [22].

Stereoselective Synthesis Techniques

Chiral auxiliary approaches utilize temporary chiral appendages to control stereochemical outcomes. The application of chiral oxazolidinones and other auxiliaries in the alkylation of enolates derived from 3-hydroxyacetophenone enables the construction of quaternary stereocenters [23]. These methodologies achieve excellent diastereoselectivity through rigid transition state geometries [23].

Organocatalytic methodologies employ small organic molecules as chiral catalysts for asymmetric transformations. Chiral phosphoric acids catalyze the enantioselective dearomatization of substituted phenols via electrophilic amination, yielding chiral 2,5-cyclohexadienones with quaternary stereocenters [24]. These processes achieve excellent yields and enantioselectivities exceeding 99% ee [24].

Asymmetric hydrogenation using chiral transition metal complexes provides direct access to enantiomerically enriched amines. The use of chiral rhodium and iridium catalysts in the hydrogenation of enamines and imines achieves excellent enantioselectivity with high functional group tolerance [25]. These systems demonstrate particular effectiveness for the synthesis of pharmaceutical intermediates [25].

Biocatalytic asymmetric synthesis combines the selectivity of enzymes with the efficiency of chemical catalysts. The integration of transaminases with other biocatalysts in cascade reactions enables the synthesis of complex chiral amines from simple starting materials [26] [27]. These multi-enzyme systems demonstrate excellent overall selectivity while minimizing waste generation [26] [27].

Industrial Production Methods

Scalable Processes

Continuous flow biocatalysis represents the state-of-the-art for industrial chiral amine production. These systems integrate transaminase-catalyzed reactions with continuous substrate feeding and product removal, achieving production capacities of 10-1000 kg/day [28] [29] [30]. The continuous operation eliminates batch-to-batch variation while enabling precise process control and real-time monitoring [28] [29] [30].

Immobilized enzyme reactors provide enhanced enzyme stability and recyclability for industrial applications. The covalent attachment of transaminases to solid supports enables their reuse over multiple reaction cycles while maintaining catalytic activity [31] [32] [33]. Advanced immobilization techniques using functionalized nanofiber membranes achieve enzyme loadings up to 1088 units per milliliter with immobilization yields exceeding 95% [31] [32] [33].

Packed bed reactor systems offer excellent mass transfer characteristics and scalability for industrial production. These systems utilize immobilized enzymes in structured supports, enabling continuous operation with high conversion rates [29] [34] [35]. The integration of multiple packed bed reactors in series enables multi-step synthesis with in-line purification [29] [34] [35].

Membrane bioreactor technology combines enzymatic catalysis with selective product separation. The use of hydrophobic membranes enables the continuous removal of chiral amine products from the reaction mixture, shifting the equilibrium toward product formation [36] [29]. These systems achieve production capacities of 20-200 kg/day with excellent product purity [36] [29].

Microreactor platforms provide precise control over reaction conditions while enabling efficient heat and mass transfer. The miniaturized format allows for rapid optimization of reaction parameters and facilitates the implementation of sophisticated control strategies [29] [32]. These systems demonstrate exceptional performance for high-value pharmaceutical intermediates [29] [32].

Yield Optimization and Purification

Process intensification strategies focus on maximizing productivity while minimizing resource consumption. The integration of reaction and separation operations in single units reduces processing steps and improves overall efficiency [37] [38]. Crystallization-coupled processes enable simultaneous reaction and product isolation, achieving yields exceeding 90% [37] [38].

Equilibrium displacement techniques overcome thermodynamic limitations in transaminase-catalyzed reactions. The use of ortho-xylylenediamine as amino donor enables high conversion rates through the formation of colored polymerized byproducts that cannot participate in the reverse reaction [39]. This approach eliminates the need for byproduct removal systems [39].

In-line purification systems reduce downstream processing requirements and improve product quality. The integration of membrane separation, crystallization, and extraction operations within the production flow enables continuous product purification [39] [36]. These systems achieve product purities exceeding 98% with enantiomeric excess greater than 95% [39] [36].

Cofactor recycling optimization minimizes operational costs in enzymatic processes. The co-immobilization of transaminases with their required cofactors eliminates the need for external cofactor addition while stabilizing enzyme structure [29] [30]. These systems demonstrate stable operation for extended periods exceeding 10 days [29] [30].

Quality control integration ensures consistent product specifications through real-time monitoring. The implementation of spectroscopic and chromatographic analytical methods enables continuous assessment of conversion, selectivity, and product purity [37]. These systems automatically adjust process parameters to maintain optimal performance [37].